

different congeners of Ambruticin (Ambruticin S, VS-3, etc.)

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Compound of Interest

Compound Name: Ambruticin

Cat. No.: B1664839

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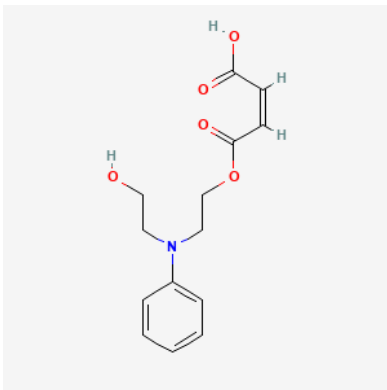
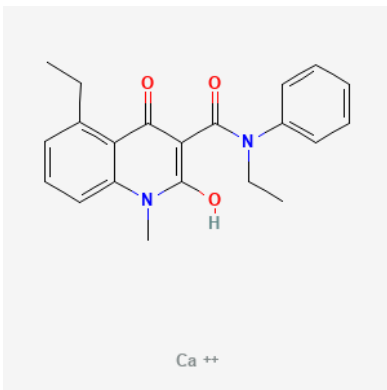
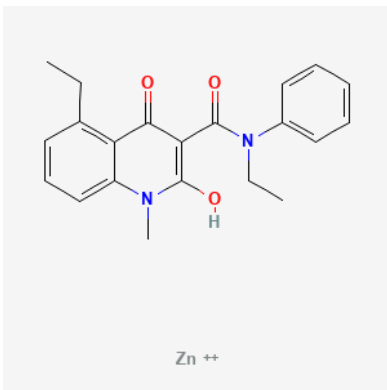
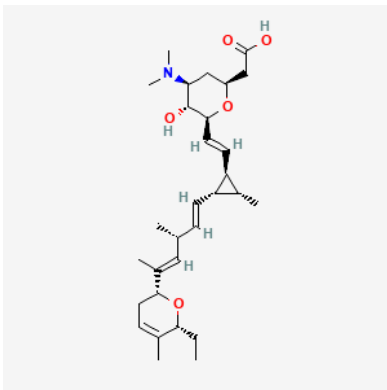
An In-depth Technical Guide to the Congeners of Ambruticin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ambruticin** and its key congeners, focusing on their chemical structures, antifungal activities, mechanism of action, and the experimental methodologies used for their evaluation. **Ambruticins** are a class of polyketide-derived natural products first isolated from the myxobacterium *Sorangium cellulosum*.^{[1][2]} They have garnered significant interest as potential antifungal agents due to their novel structure and mechanism of action.^{[3][4]}

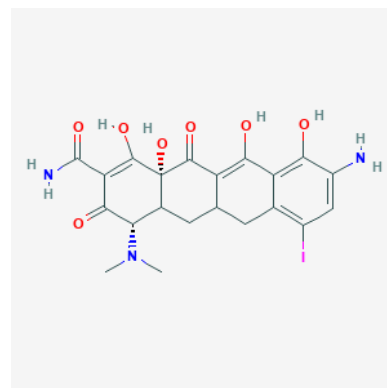
Chemical Structures of Key Ambruticin Congeners

The **Ambruticin** family is characterized by a unique molecular architecture featuring a divinylcyclopropane ring, a tetrahydropyran (THP) ring, and a dihydropyran (DHP) ring.^{[2][4][5][6][7]} Congeners primarily differ in the functional group at the C5 position.^{[2][4]} The "S" series possesses a hydroxyl group, while the more potent "VS" series features an amino group with varying degrees of methylation.^{[2][3]} Other notable congeners include biosynthetic precursors like **Ambruticin J** and its epimer, **Ambruticin F**.^{[2][4][5]}

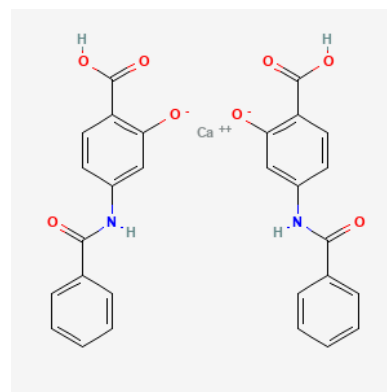
Congener	R Group at C5	Chemical Structure
Ambruticin S	-OH	
Ambruticin VS-5	-NH ₂	 <p>Ca ++</p>
Ambruticin VS-4	-NH(CH ₃)	 <p>Zn ++</p>
Ambruticin VS-3	-N(CH ₃) ₂	

Ambruticin F

C5 epimer of Ambruticin S



Ambruticin J

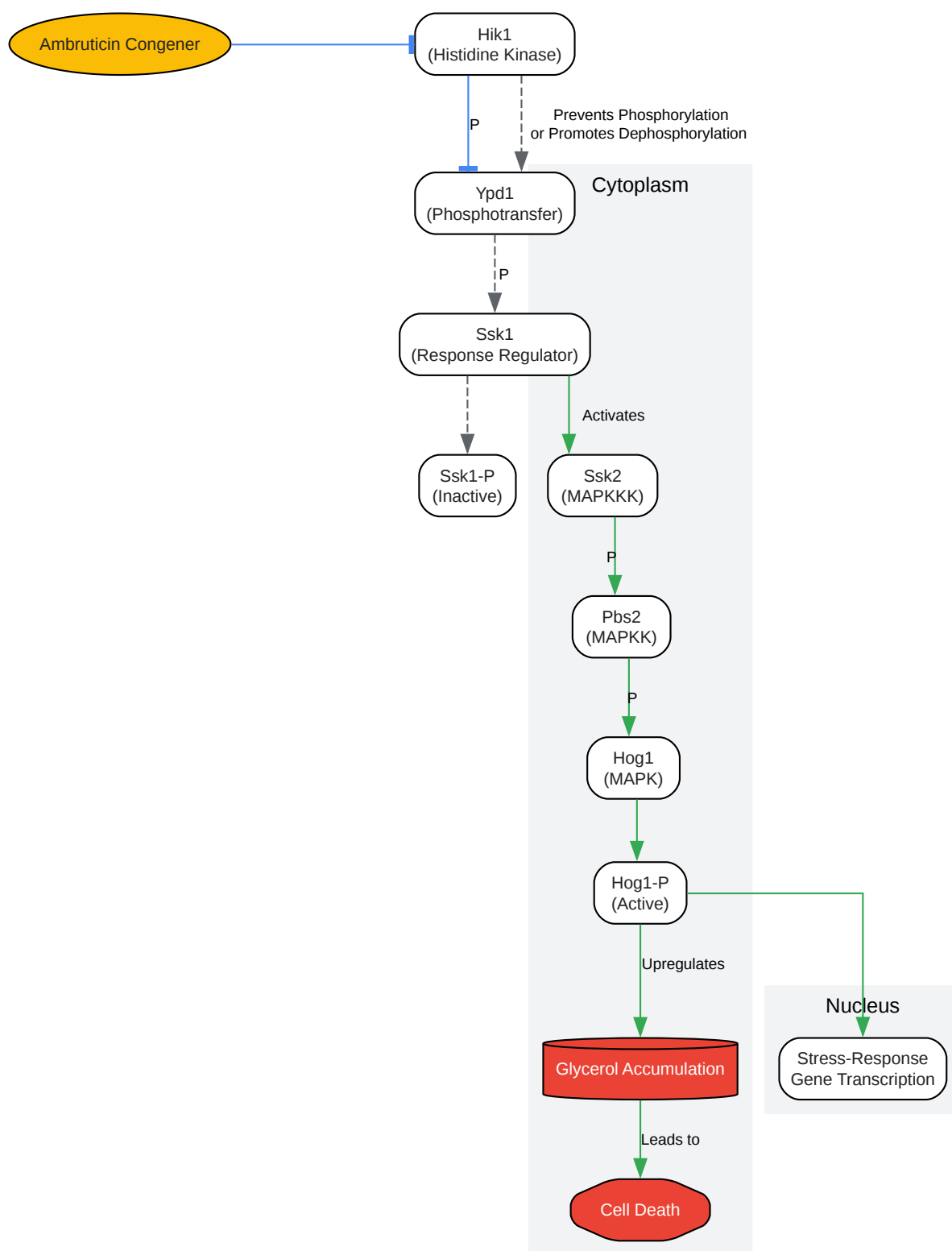
Biosynthetic precursor with
C3,C5-diol

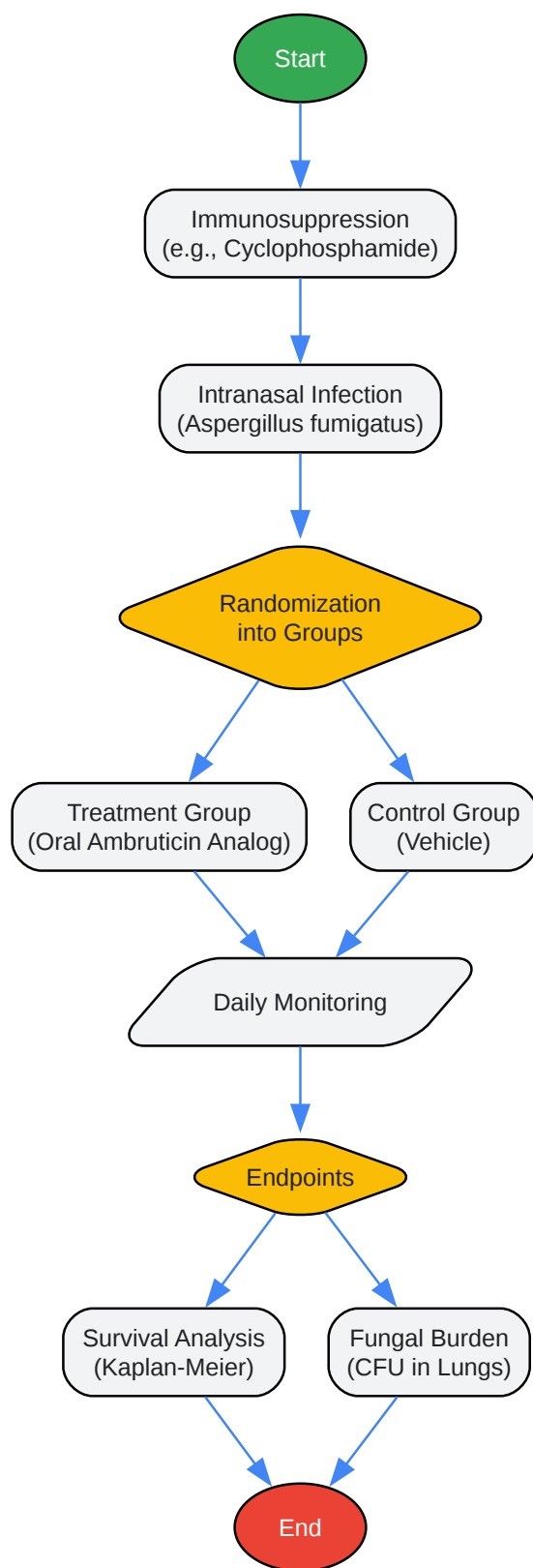
Mechanism of Action: Targeting the HOG Pathway

Ambruticins exert their antifungal effect through a distinct mechanism of action: the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway.^{[1][3]} This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.^{[8][9]}

The primary molecular target of **ambruticin** is believed to be the Group III histidine kinase, Hik1.^[3] Binding of **ambruticin** to Hik1 appears to dysregulate its normal function, leading to an inappropriate downstream signal. This signal results in the overstimulation of the HOG pathway, even in the absence of osmotic stress.^[3] The consequence is a massive accumulation of intracellular glycerol, which increases turgor pressure, causes cellular leakage, and ultimately leads to fungal cell death.^[1]

Below is a diagram illustrating the proposed mechanism of **Ambruticin's** interaction with the fungal HOG pathway.





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